CXD101
Description
Contextualizing Histone Deacetylase Inhibitors (HDACi) within Epigenetic Modulation Research
Epigenetic modulation refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. A key mechanism of epigenetic regulation involves the reversible acetylation of histone proteins, which are fundamental components of chromatin. Histone acetylation, primarily mediated by histone acetyltransferases (HATs), generally leads to a relaxed chromatin structure, making DNA more accessible for gene transcription. Conversely, histone deacetylases (HDACs) remove acetyl groups from histones, resulting in chromatin condensation and transcriptional repression. mims.combio-techne.com
Aberrant activity or expression of HDACs is frequently observed in various cancers, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. mims.comciteab.com Consequently, inhibiting HDACs has become a compelling therapeutic strategy in oncology. Histone deacetylase inhibitors (HDACi) are a class of small molecules designed to restore histone acetylation levels, thereby promoting a more open chromatin conformation and enabling the re-expression of genes crucial for cell cycle arrest, differentiation, and apoptosis. mims.combio-techne.commims.com The human HDAC family comprises 18 enzymes categorized into four classes (Class I, II, III, and IV). researchgate.net The development of selective HDAC inhibitors, targeting specific HDAC isoforms or classes, is a critical area of research aimed at maximizing therapeutic efficacy while minimizing potential off-target effects. wikidata.orgwikidata.org
Overview of CXD101 as a Research Compound and Class I Selective HDAC Inhibitor
This compound, also known by its International Nonproprietary Name (INN) Zabadinostat and the code AZD-9468, is an investigational chemical compound that functions as a selective Class I HDAC inhibitor. wikipedia.orgwikipedia.orghiv.gov Its chemical formula is C24H29N5O, with a molecular weight of 403.53 g/mol . researchgate.netwikipedia.orgwikipedia.orgwikipedia.org
Unlike earlier generations of pan-HDAC inhibitors that often utilize hydroxamic acid groups to bind to the Zn2+ ion in the HDAC active site, this compound employs an ortho-aminoanilide or benzamide (B126) group. This distinct chemical structure enables this compound to sequester the Zn2+ ion, thereby preventing the hydrolysis and removal of acetyl groups from lysine (B10760008) residues. wikipedia.org
This compound exhibits potent and selective inhibitory activity against Class I HDAC isoforms, specifically HDAC1, HDAC2, and HDAC3, while demonstrating no activity against Class II HDACs. citeab.comwikipedia.orgwikipedia.org This selectivity is a key characteristic, hypothesized to potentially reduce toxicity associated with off-target inhibition of Class II HDACs. wikidata.orgwikipedia.org
The inhibitory concentrations (IC50) of this compound against these Class I HDACs are summarized in the table below:
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 62-63 |
| HDAC2 | 570 |
| HDAC3 | 550 |
| citeab.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org |
Beyond its enzymatic inhibition profile, this compound has demonstrated significant biological activities in various research settings. It exhibits potent antiproliferative effects across a range of cancer cell lines in vitro, including those derived from colon, lung, non-Hodgkin lymphoma, and myeloma, with IC50 values ranging from 0.2 to 15 µM. citeab.com
In vivo studies have further elucidated this compound's anti-tumor potential. In murine xenograft models of colon and lung cancer, treatment with this compound resulted in a substantial reduction in tumor volume. This observed tumor regression correlated with an increase in histone acetylation and a decrease in HDAC enzyme activity within the tumor tissue. citeab.comwikipedia.org
A crucial aspect of this compound's research findings is its capacity for immune modulation within the tumor microenvironment (TME). This compound treatment has been shown to alter the TME, leading to an increase in the infiltration of CD4+ and CD8+ tumor-infiltrating T lymphocytes. wikipedia.orgwikipedia.orgebi.ac.uk Furthermore, this compound can reinstate the expression of immune-relevant genes, including major histocompatibility complex (MHC) class I and class II genes, which are critical for antigen presentation and immune recognition of cancer cells. ebi.ac.uknih.gov Research indicates that this compound can reduce the infiltration and immunosuppressive function of myeloid-derived suppressor cells (MDSCs), specifically M-MDSCs, by decreasing CCR2 protein levels through enhanced ubiquitination-mediated degradation. mims.com
These immune-modulatory effects underpin this compound's enhanced anti-tumor activity, particularly when combined with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA4. This synergistic effect has been observed even in tumor models that are typically unresponsive to ICI monotherapy. wikipedia.orgebi.ac.uknih.govmims.comhiv.gov For example, in an orthotopic hepatocellular carcinoma (HCC) murine model, the combination of this compound with anti-PD-1 antibodies led to an almost complete regression of tumors. mims.com Beyond cancer, research has also indicated that this compound may have broader immunological applications, as evidenced by enhanced SARS-CoV-2 spike neutralizing antibodies and increased CD4+ and CD8+ T lymphocytes in immunized mice. wikipedia.orgwikipedia.org
Properties
Molecular Formula |
C25H28N4O5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
CXD101; CXD-101; CXD 101.; Unknown |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Cxd101 Activity
Selective Inhibition Profile of Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3)
CXD101 functions as a highly selective inhibitor of Class I HDACs, demonstrating potent inhibitory activity against HDAC1, HDAC2, and HDAC3. wikipedia.orgmedchemexpress.commedchemexpress.comaxonmedchem.comselleckchem.comtargetmol.com Its half-maximal inhibitory concentrations (IC50) against these enzymes are notably distinct, indicating a preferential inhibitory profile. Specifically, this compound exhibits an IC50 of 63 nM for HDAC1, 570 nM for HDAC2, and 550 nM for HDAC3. wikipedia.orgmedchemexpress.commedchemexpress.comaxonmedchem.comselleckchem.comtargetmol.com This selectivity is a key characteristic, as this compound has shown no activity against Class II HDACs. wikipedia.orgmedchemexpress.commedchemexpress.comtargetmol.com
This compound is chemically distinct from earlier generations of less selective pan-HDAC inhibitors, such as vorinostat (B1683920), belinostat (B1667918), and panobinostat (B1684620). Unlike these predecessors, which typically bind zinc ions through hydroxamic acid groups, this compound sequesters the Zn2+ ion essential for deacetylation via its ortho-aminoanilide or benzamide (B126) group. This unique binding mechanism contributes to its enhanced selectivity. wikipedia.org
Table 1: IC50 Values of this compound Against Class I Histone Deacetylases
| Histone Deacetylase | IC50 (nM) |
| HDAC1 | 63 |
| HDAC2 | 570 |
| HDAC3 | 550 |
Downstream Epigenetic Effects: Chromatin Remodeling and Histone Acetylation Dynamics
The primary mechanism of action for this compound, as an HDAC inhibitor, involves the prevention of histone deacetylation. Histone deacetylases typically repress gene transcription by promoting the winding of DNA, thereby limiting the accessibility of transcription factors to the genetic material. nih.gov By inhibiting HDAC activity, this compound leads to a significant accumulation of highly acetylated histones. nih.govmedchemexpress.com
This increase in histone acetylation is a crucial epigenetic modification that results in the relaxation of chromatin structure, often referred to as chromatin remodeling. nih.govnih.govbiolegend.comresearchgate.net Acetylation of histones, particularly on the N-terminal lysine (B10760008) residues of histones H3 and H4, removes their positive charges, which reduces the affinity of histones for DNA. frontiersin.orgnih.gov This relaxation of chromatin opens up the DNA structure, making genes more accessible to transcriptional machinery and leading to an altered pattern of gene expression. nih.govnih.govbiolegend.com Generally, higher levels of histone acetylation are associated with activated gene expression, while lower levels are linked to gene silencing. frontiersin.org Research findings in murine xenograft models have demonstrated that treatment with this compound is associated with increased histone acetylation and a subsequent reduction in tumor size. medchemexpress.commedchemexpress.com
Impact on Non-Histone Protein Acetylation and Associated Cellular Signaling Pathways (e.g., NF-κB, p53)
Beyond their well-established role in histone deacetylation, HDACs also exert a broad range of cellular and molecular effects through the deacetylation of numerous non-histone protein substrates. medchemexpress.com Acetylation and deacetylation are critical post-translational modifications that regulate a vast array of non-histone proteins, influencing their stability, subcellular localization, enzymatic activity, and interactions with other proteins and DNA. nih.govmedsci.org Many of these non-histone proteins are directly relevant to tumorigenesis, cell proliferation, and immune functions. nih.gov Key examples of non-histone proteins targeted by acetylation include the transcription factors NF-κB and p53. nih.gov
Impact on NF-κB Signaling: HDACs are integral to immunomodulatory networks within cancer cells, including those involving the nuclear factor-kappa B (NF-κB) pathway. They regulate not only the expression of molecules within this signaling pathway but also control the nuclear translocation and degradation of NF-κB signaling components. frontiersin.org Acetylation can enhance the sequence-specific DNA binding of non-histone proteins like NF-κB. nih.gov Furthermore, certain HDAC inhibitors have been shown to increase NF-κB acetylation. medchemexpress.com Studies suggest that oxidative stress can activate NF-κB and simultaneously inhibit HDAC activity, thereby contributing to enhanced inflammatory gene expression. nih.gov
Impact on p53 Signaling: Acetylation of the tumor suppressor protein p53 is a critical regulatory event that enhances its protein stability, its interactions with other proteins, and its ability to bind to target gene promoters. nih.govmedsci.org Stress signals, such as DNA damage and oncogene activation, induce post-translational modifications, including acetylation, which promote p53 stability and activity. mdpi.com This enhanced p53 acetylation leads to increased transcriptional activity, ultimately driving cellular processes such as growth arrest and/or apoptosis. mdpi.com Histone acetyltransferases (HATs) can directly acetylate p53, thereby regulating its activity and influencing cancer progression. frontiersin.org Specific acetylation events on p53, such as at lysine 120 (K120) by HATs like Tip60 and MOF, can selectively increase p53's binding to promoters of apoptotic genes, leading to programmed cell death. mdpi.com Additionally, MOZ-mediated K120 acetylation of p53 specifically promotes its anti-proliferative activity and the expression of the cell cycle inhibitor p21. mdpi.com
Preclinical Evaluation of Biological Activities
In Vitro Studies of Antiproliferative Effects in Cancer Cell Lines
CXD101 has shown marked antiproliferative activity against a diverse panel of human cancer cell lines, including those from colon, lung, non-Hodgkin lymphoma, and multiple myeloma. nih.gov
In studies on human colorectal cancer (CRC) cell lines, this compound demonstrated sensitivity in the SW620 cell line. nih.gov Further investigations have shown its ability to upregulate immune-relevant gene expression in CRC cell lines such as SW620 and HCT116. nih.govnih.gov
The compound's activity extends to lung cancer, where it has been shown to increase the expression of genes associated with antigen presentation in the A549 lung cancer cell line. nih.gov
With regard to hematological malignancies, this compound has been tested against non-Hodgkin lymphoma (NHL) and myeloma cell lines, indicating its potential in these areas. researchgate.net While specific IC50 data for this compound in a broad panel of NHL and myeloma cell lines is emerging, a related compound, CUDC-101, which also has HDAC inhibitory activity, has demonstrated potent antiproliferative effects in multiple myeloma (MM) cell lines.
Below is a representative summary of the in vitro antiproliferative activity of HDAC inhibitors in selected cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| CUDC-101 | ||
| AMO1 | Multiple Myeloma | 0.25 ± 0.04 |
| ARP-1 | Multiple Myeloma | 0.18 ± 0.03 |
| CAG | Multiple Myeloma | 0.21 ± 0.03 |
| L363 | Multiple Myeloma | 0.32 ± 0.05 |
| LP-1 | Multiple Myeloma | 0.28 ± 0.04 |
| OPM2 | Multiple Myeloma | 0.19 ± 0.03 |
This table displays data for the dual EGFR and HDAC inhibitor CUDC-101 as a reference for HDAC inhibitor activity in multiple myeloma cell lines. nih.gov
Antitumor Efficacy in Murine Xenograft and Syngeneic Models
The antitumor effects of this compound have been substantiated in in vivo models. In a syngeneic colon26 carcinoma model, oral administration of this compound resulted in a significant inhibition of tumor growth. nih.gov This effect was observed with minimal impact on the body weight of the mice, suggesting a favorable tolerability profile in this preclinical setting. nih.gov
Furthermore, preclinical studies have suggested a synergistic antitumor activity when this compound is combined with anti-programmed cell death protein 1 (PD-1) treatment, providing a rationale for combination therapies. nih.gov In murine colorectal cancer models, the combination of this compound with immune checkpoint inhibitors led to enhanced antitumor efficacy. nih.gov
The table below summarizes representative findings of the in vivo antitumor efficacy of HDAC inhibitors in murine models.
| Cancer Type | Model | Treatment | Key Findings |
| Colon Cancer | Syngeneic (colon26) | This compound | Significant inhibition of tumor growth. nih.gov |
| Colon Cancer | Xenograft (HT-29, HCT116) | PXD101 (another HDACi) + 5-FU | Improved reduction in tumor volume compared to single agents. nih.gov |
Mechanistic Insights into Preclinical Antitumor Activity
This compound is a selective inhibitor of class I histone deacetylases, with specific activity against HDAC1, HDAC2, and HDAC3. nih.gov Its mechanism of action is rooted in the induction of histone hyperacetylation, which leads to the remodeling of chromatin and altered gene expression. mycancergenome.orgresearchgate.net
A key aspect of this compound's antitumor activity is its ability to modulate the immune system. researchgate.net Preclinical studies have revealed that this compound treatment leads to the upregulation of genes involved in immune recognition, particularly those associated with antigen processing and presentation, such as major histocompatibility complex (MHC) class I and class II genes. nih.govnih.gov This effect has been observed in both human and murine cancer cell lines. nih.gov
The table below details the inhibitory activity of this compound against specific HDAC enzymes.
| Enzyme | IC50 (nM) |
| HDAC1 | 63 |
| HDAC2 | 570 |
| HDAC3 | 550 |
This selective inhibition of class I HDACs by this compound leads to an accumulation of acetylated histones, which in turn alters gene expression patterns within cancer cells. mycancergenome.org This alteration can trigger a variety of downstream effects, including cell cycle arrest, apoptosis, and the modulation of immune responses. nih.govnih.gov
In the tumor microenvironment, this compound has been shown to increase the infiltration of CD4+ and CD8+ T lymphocytes. nih.gov This immunomodulatory effect is believed to contribute significantly to its antitumor efficacy, especially when used in combination with immune checkpoint inhibitors. nih.gov By enhancing the presentation of tumor antigens and promoting an active immune response within the tumor, this compound can render tumors more susceptible to immune-mediated destruction. nih.gov
Modulation of the Tumor Microenvironment and Immune System by Cxd101
Regulation of Immune-Relevant Gene Expression (e.g., Major Histocompatibility Complex Class I and Class II genes)
CXD101 has been shown to reinstate the expression of immune-relevant genes in tumors, notably including major histocompatibility complex (MHC) Class I and Class II genes nih.gov. This upregulation of MHC genes is critical for immune recognition of cancer cells.
Key Findings on Gene Expression Modulation by this compound:
MHC Class I and Class II Genes: this compound treatment significantly increases the expression of MHC Class I and Class II genes in various cancer cell lines and in vivo tumor models nih.govresearchgate.netmedkoo.com.
In human colorectal cancer cell lines (SW620, HCT116), breast cancer (MCF7), and lung cancer (A549) cells, this compound treatment led to an increase in MHC Class I and Class II gene expression nih.govresearchgate.netmedkoo.com.
Similar upregulation was observed in murine colon26 colorectal cancer cells treated with this compound, both in vitro and in vivo within syngeneic colon26 tumors nih.gov.
Quantitative Polymerase Chain Reaction (qPCR) validation in colon26 syngeneic tumor models confirmed the increased expression of a range of genes within the MHC H2 complex locus, encompassing both Class I and Class II genes nih.gov.
Pathway Enrichment: Functional profiling of gene expression data revealed that this compound treatment significantly enriched pathways associated with "Antigen Processing and Presentation" and "Natural Killer Cell-Mediated Cytotoxicity" nih.gov. Gene Ontology (GO) term enrichment analysis further indicated that MHC-associated genes and other immune-related terms were enriched upon this compound treatment nih.gov.
Table 1: Upregulation of Immune-Relevant Genes by this compound
| Gene Category/Pathway | Effect of this compound Treatment | Cell Lines/Models Observed In | Reference |
| MHC Class I Genes | Upregulated | SW620, HCT116 (human CRC); MCF7 (human breast); A549 (human lung); colon26 (murine CRC) | nih.govresearchgate.netmedkoo.com |
| MHC Class II Genes | Upregulated | SW620, HCT116 (human CRC); MCF7 (human breast); A549 (human lung); colon26 (murine CRC) | nih.govresearchgate.netmedkoo.com |
| Antigen Processing and Presentation | Enriched Pathway | Colon26 cells and tumors (murine CRC) | nih.gov |
| Natural Killer Cell-Mediated Cytotoxicity | Enriched Pathway | Colon26 cells and tumors (murine CRC) | nih.gov |
Influence on Antigen Presentation and Processing Pathways
The ability of this compound to modulate immune-relevant gene expression directly impacts antigen presentation and processing pathways, which are fundamental for the adaptive immune response against cancer nih.govmdpi.comnih.govfrontiersin.orgimmunology.org. Efficient antigen presentation is essential for T cells to recognize and target malignant cells mdpi.com.
Detailed Research Findings:
Enhanced Antigen Presentation: this compound treatment has been shown to increase MHC Class I and MHC Class II gene expressions in dendritic cells, thereby leading to enhanced antigen presentation researchgate.net. This suggests that this compound can improve the "visibility" of tumor antigens to the immune system.
Synergy with Immune Checkpoint Inhibitors (ICIs): The changes in immune-relevant gene expression and the subsequent impact on antigen presentation in the TME enable this compound to enhance the activity of immune checkpoint therapies, such as anti-PD-1 and anti-CTLA4 nih.gov. This synergistic effect is particularly notable in tumors that would otherwise be poorly responsive to ICI monotherapy nih.gov.
Effects on Natural Killer (NK) Cell Activity and Immune Cell Infiltration
This compound influences the activity of Natural Killer (NK) cells and promotes the infiltration of various immune cells into the tumor microenvironment, contributing to its anti-tumor efficacy nih.govnih.govfrontiersin.orgelifesciences.orgfrontiersin.orgmedrxiv.org.
Detailed Research Findings:
NK Cell-Mediated Cytotoxicity: Gene expression analysis revealed that this compound treatment leads to the enrichment of the "Natural Killer Cell-Mediated Cytotoxicity" KEGG pathway nih.gov. This indicates a direct influence on the mechanisms by which NK cells recognize and eliminate tumor cells.
Immune Cell Infiltration: this compound treatment promotes increased infiltration of immune cells, including NK cells, into the tumor microenvironment nih.govnih.govfrontiersin.org.
The induction of Gasdermin E (GSDME) expression by this compound contributes to increasing the quantity and effectiveness of tumor infiltration by NK and CD8+ T lymphocytes nih.govfrontiersin.org.
NK cells are crucial effector cells that can directly destroy target tumor cells through various mechanisms, including the release of perforin (B1180081) and granzyme-containing lytic granules, and the expression of TNF family proteins like Fas ligand (FasL) or TNF-related apoptosis-inducing ligand (TRAIL) frontiersin.org.
Impact on Tumor-Infiltrating Lymphocytes (e.g., CD4+ and CD8+ T-cells)
This compound significantly impacts the composition and activity of tumor-infiltrating lymphocytes (TILs), particularly CD4+ and CD8+ T-cells, which are critical for effective anti-tumor immunity nih.govdovepress.com.
Detailed Research Findings:
Increased T-Lymphocyte Infiltration: this compound treatment leads to changes in the tumor microenvironment, specifically an increase in the subgroups of CD4+ and CD8+ tumor-infiltrating T lymphocytes nih.gov. This increased infiltration of T cells is associated with enhanced anti-tumor activity nih.gov.
Synergy with ICIs: The altered TME, characterized by increased T lymphocyte infiltration, results in enhanced anti-tumor activity when this compound is combined with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA4 nih.gov. This combination therapy has shown enhanced anti-tumor activity even in contexts where ICI monotherapy had minimal effect nih.gov.
CD8+ T Cell-Dependent Responses: this compound has been shown to induce CD8+ T cell-dependent anti-tumor and memory T cell responses, particularly in tumors with high expression of HDAC1, HDAC2, and HDAC3 researchgate.netbmj.comnih.govresearchgate.net. Increased CD8+ T cell infiltration is generally correlated with improved patient outcomes in various cancers, including colorectal cancer dovepress.com.
Epigenetic Regulation of Inflammatory and Immune Signaling Pathways (e.g., IFNγ, STAT1-GSDME Pyroptotic Circuitry)
This compound, as a selective Class I HDAC inhibitor, exerts its immune-modulatory effects through epigenetic regulation, particularly influencing inflammatory and immune signaling pathways such as the IFNγ/STAT1-GSDME pyroptotic circuitry wikipedia.orgbmj.comnih.govresearchgate.net.
Detailed Research Findings:
HDAC Inhibition and Immune Reprogramming: this compound is an orally available Class I selective HDAC inhibitor, with half maximal inhibitory concentrations (IC50) of 62 nM, 570 nM, and 550 nM against HDAC1, HDAC2, and HDAC3, respectively, showing no activity against HDAC Class II wikipedia.org. This selective inhibition leads to significant changes in genome-wide expression, highlighting immune-relevant concepts nih.gov.
Table 2: this compound's HDAC Inhibition Profile
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 62 | wikipedia.org |
| HDAC2 | 570 | wikipedia.org |
| HDAC3 | 550 | wikipedia.org |
| HDAC Class II | No activity | wikipedia.org |
STAT1-Driven Antitumor Immunity: this compound synergizes with immune checkpoint blockade (ICB) to stimulate STAT1-driven anti-tumor immunity. This occurs through enhanced chromatin accessibility and hyperacetylation of H3K27, specifically at interferon-gamma (IFNγ)-responsive genes bmj.comnih.govresearchgate.net.
Pyroptotic Circuitry (STAT1-GSDME): this compound-ICB combination therapy induces tumor cell pyroptosis through the cooperative functions of this compound-induced Gasdermin E (GSDME) expression and IFNγ/STAT1-mediated cleavage by cytotoxic lymphocytes nih.govfrontiersin.orgbmj.comnih.govresearchgate.net.
Intratumoral recruitment of IFNγ+GZMB+ cytotoxic lymphocytes further promotes the cleavage of this compound-induced GSDME to trigger pyroptosis in a STAT1-dependent manner bmj.comnih.govresearchgate.net.
Crucially, the deletion of either STAT1 or GSDME has been shown to abolish the anti-tumor efficacy and survival benefit of this compound and anti-PD-L1 combination therapy, underscoring their essential roles in this mechanism bmj.comnih.gov.
Resensitization of Tumors: Transient treatment with this compound can resensitize HDAC1/2/3-high tumors to ICB therapies, leading to CD8+ T cell-dependent anti-tumor and memory T cell responses researchgate.netbmj.comnih.govresearchgate.net. This highlights this compound's potential to overcome resistance to immunotherapy.
Research on Combination Strategies and Mechanistic Synergy in Preclinical Models
Rationale for Combination with Immune Checkpoint Inhibitors (ICIs) Based on Preclinical Findings
The primary rationale for combining CXD101 with ICIs stems from its ability to modulate the tumor microenvironment (TME) to be more susceptible to an anti-tumor immune response. Preclinical studies have shown that this compound, a selective class I HDAC inhibitor, can reinstate the expression of immune-relevant genes within tumor cells. nih.govtrialx.com This includes the upregulation of Major Histocompatibility Complex (MHC) class I and class II genes, which are crucial for antigen presentation to immune cells. nih.gov
By enhancing the tumor's ability to present antigens, this compound effectively makes cancer cells more "visible" to the immune system. This action helps to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells and unresponsive to ICIs, into "hot" tumors with increased T-cell infiltration. nih.govresearchgate.net Specifically, genome-wide expression analysis following this compound treatment highlighted the upregulation of genes related to antigen processing and natural killer (NK) cell-mediated cytotoxicity. nih.govtrialx.com This modulation of the TME provides a strong basis for combining this compound with ICIs like anti-PD-1 and anti-CTLA4, which act by releasing the "brakes" on already-present immune cells. nih.gov The hypothesis is that this compound primes the tumor for an immune attack, which is then unleashed by the action of ICIs.
Preclinical Evidence of Synergistic Antitumor Activity with Anti-PD-1/PD-L1 and Anti-CTLA4
Compelling preclinical evidence supports the synergistic anti-tumor activity of this compound when combined with inhibitors of the PD-1/PD-L1 and CTLA-4 pathways. In a murine syngeneic colon cancer model (colon26), which is known to be poorly responsive to ICI monotherapy, the combination of this compound with either anti-PD-1 or anti-CTLA4 antibodies resulted in markedly enhanced anti-tumor activity. nih.gov
Reversal of Immune Checkpoint Blockade Resistance through this compound in Preclinical Models (e.g., in hepatocellular carcinoma models)
A significant challenge in cancer immunotherapy is primary or acquired resistance to ICIs. Preclinical research has specifically investigated the potential of this compound to overcome this resistance, with notable findings in hepatocellular carcinoma (HCC) models. trialx.com Resistance to ICIs in HCC has been linked to the upregulation of class I HDACs. trialx.com
In an orthotopic, immunocompetent mouse model of HCC with established resistance to anti-PD(L)-1 treatment, the combination of this compound with an anti-PD(L)-1 antibody successfully reversed the resistance phenotype. trialx.com This combination regimen led to a significant improvement in the survival of the mice compared to either this compound or anti-PD(L)-1 administered alone. trialx.com These findings suggest that inhibiting class I HDACs with this compound can re-sensitize resistant tumors to immune checkpoint blockade, providing a viable strategy to overcome a major clinical obstacle in HCC and potentially other cancer types. trialx.comnih.gov
Molecular Basis of Immunomodulatory Synergy
The synergistic effect of this compound and ICIs is rooted in distinct but complementary molecular mechanisms that enhance anti-tumor immunity.
Epigenetic Reprogramming and Antigen Presentation : As an HDAC inhibitor, this compound functions by altering chromatin structure, leading to changes in gene expression. It has been shown to increase the acetylation of histones (e.g., H3K27), which enhances chromatin accessibility. nih.gov This epigenetic modulation leads to the upregulation of genes crucial for immune recognition, particularly those in the antigen presentation pathway, such as MHC class I and II molecules. nih.gov This increased antigen display allows for more effective recognition of tumor cells by T cells.
Modulation of the Tumor Microenvironment : this compound treatment alters the cellular composition of the TME. Studies have observed a marked effect on tumor-infiltrating lymphocytes, specifically increasing the populations of CD4+ and CD8+ T cells within the tumor. nih.gov In HCC models, it was found that HDAC8, a class I HDAC, can diminish the efficacy of anti-PD(L)-1 therapy by promoting the exclusion of T-cells from the tumor environment. trialx.com By inhibiting HDACs, this compound helps to overcome this T-cell exclusion, facilitating their infiltration into the tumor bed where they can exert their cytotoxic functions.
Stimulation of Specific Immune Pathways : In HCC models resistant to immune checkpoint blockade, this compound was found to synergize with ICIs to stimulate STAT1-driven antitumor immunity. This occurred through enhanced H3K27 hyperacetylation of interferon-gamma (IFNγ)-responsive genes. This, in turn, promoted the recruitment of IFNγ-producing cytotoxic lymphocytes into the tumor.
The table below summarizes the key molecular and cellular changes induced by this compound in preclinical models that contribute to its synergy with immune checkpoint inhibitors.
| Mechanistic Effect of this compound | Consequence |
| Epigenetic Modulation | |
| Inhibition of Class I HDACs | Increased histone acetylation (e.g., H3K27ac) nih.gov |
| Gene Expression Changes | |
| Upregulation of MHC Class I & II genes nih.gov | Enhanced antigen presentation to T cells |
| Upregulation of IFNγ-responsive genes | Stimulation of STAT1-driven anti-tumor immunity |
| Tumor Microenvironment (TME) Alteration | |
| Increased CD4+ and CD8+ T-cell infiltration nih.gov | Overcomes T-cell exclusion, creating a "hot" TME |
| Reduced T-cell exclusion trialx.com | Facilitates direct immune attack on tumor cells |
Biomarker Discovery and Predictive Research in Preclinical Contexts
Investigation of HR23B as a Potential Predictive Biomarker for HDACi Response
The proteasomal shuttling factor HR23B (UV excision repair protein RAD23 homolog B) has been investigated as a potential predictive biomarker for response to HDAC inhibitors, including CXD101. Initial research suggested that HR23B plays a key role in HDAC inhibitor-induced apoptosis. A genome-wide loss-of-function screen identified HR23B as a determinant of sensitivity to HDAC inhibitor-induced apoptosis, indicating that high levels of HR23B could be associated with a positive outcome. nih.gov This was further supported by observations in cutaneous T-cell lymphoma (CTCL), where high HR23B expression was reported to correlate with responses to HDAC inhibitors, showing a positive predictive value of 71.7% for clinical benefit. A similar correlation was noted in hepatocellular carcinoma, where higher HR23B expression levels were linked to increased rates of disease stabilization.
Given these preclinical insights, this compound was advanced into clinical trials, with a specific focus on evaluating HR23B as a biomarker. A Phase 1 study (NCT01977638) aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced malignancies, specifically investigating the use of HR23B expression in tumors as a biomarker of treatment response. nih.gov
Table 1: this compound Clinical Response Rates in Phase 2a Study (NCT01977638) researchgate.net
| Cancer Type | Overall Response Rate (ORR) | Disease Stabilization Rate |
| Lymphoma | 17% | 52% |
| Solid-organ Cancers | 0% | 36% |
Despite earlier preclinical indications, the clinical investigation of this compound revealed that HR23B did not serve as a reliable predictive biomarker for patient response to this specific HDAC inhibitor in the studied populations. researchgate.net
Identification of Gene Signatures and Expression Profiles for Response Prediction
Beyond single biomarkers like HR23B, research in precision oncology increasingly focuses on identifying broader gene signatures and expression profiles to predict patient response to therapeutic agents, including HDAC inhibitors. Gene signatures, which involve the collective expression patterns of multiple genes, can provide a more comprehensive understanding of cellular states and pathways influencing drug sensitivity or resistance.
In the context of this compound, studies have shown that treatment with the compound resulted in changes to the expression of immune-relevant genes. researchgate.netresearchgate.net These alterations in gene expression coincided with modifications in the tumor microenvironment (TME), particularly affecting subgroups of CD4+ and CD8+ tumor-infiltrating T lymphocytes. researchgate.net The ability of this compound to reinstate immune-relevant gene expression within the TME and its synergistic effects with immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA4, suggest a rationale for exploring combination therapies in human cancers. researchgate.net
While specific comprehensive gene signatures for predicting this compound response are an active area of research, the observed modulation of immune-related gene expression profiles highlights the potential for developing such signatures. Identifying these specific gene expression patterns could help stratify patients who are most likely to benefit from this compound, either as a monotherapy or in combination regimens. This approach aligns with the broader goal of personalized medicine, where molecular profiles guide treatment decisions.
Advanced Methodologies Employed in Cxd101 Academic Research
Genomic and Transcriptomic Profiling Techniques
Genomic and transcriptomic profiling techniques have been instrumental in understanding the molecular impact of CXD101 treatment. Genome-wide expression analysis has been performed on human colorectal cancer (CRC) cell lines, such as SW620 and HCT116, as well as murine CRC cell lines like colon26, to identify differentially expressed genes (DEGs) upon this compound exposure. nih.gov RNA-sequencing (RNA-seq) has been employed to comprehensively analyze the transcriptome in these cell lines and in syngeneic tumor models. nih.govbmj.com For instance, RNA-seq on polyA-enriched RNA from colon26 tumors grown subcutaneously in mice treated with this compound revealed significant gene expression changes. nih.gov Single-cell multiomics, which allows for the simultaneous profiling of the transcriptome and chromatin landscape in individual cells, has also been applied to tumor tissues from in vivo models, such as the Hepa1-6-PD-L1R model, to decode molecular and epigenetic reprogramming induced by this compound in combination with immunotherapy. bmj.com
Functional Profiling of Gene Expression Data
Functional profiling of the gene expression data generated from genomic and transcriptomic analyses has provided insights into the biological processes and pathways affected by this compound. Gene Set Enrichment Analysis (GSEA) and pathway analysis, including methodologies like KEGG and Reactome analysis, have been used to identify enriched concepts within the sets of differentially expressed genes. nih.gov These analyses have highlighted immune-relevant concepts, specifically related to antigen presentation (AP) and natural killer (NK) cell activity, in both human and murine CRC cell lines treated with this compound. nih.govnih.gov Similar immune recognition concepts were also apparent in gene expression data from colon26 syngeneic tumors in vivo. nih.gov Furthermore, functional profiling using single-cell transcriptomics has revealed that this compound combined with immune checkpoint blockade can reactivate IFNγ/STAT1 signaling, which was suppressed in ICB-resistant tumors. bmj.combmj.com
In Vitro Cell-Based Assays
A variety of in vitro cell-based assays have been utilized to characterize the activity of this compound. Enzyme inhibition assays have determined this compound's potency and selectivity against different HDAC isoforms. This compound is reported as a potent class I selective HDAC inhibitor with half maximal inhibitory concentrations (IC50) of 63 nM for HDAC1, 570 nM for HDAC2, and 550 nM for HDAC3. medchemexpress.comwikipedia.orgselleckchem.com It demonstrates no activity against class II HDACs. medchemexpress.comwikipedia.org Antiproliferation assays have assessed the compound's effect on the growth of various cancer cell lines, including colon, lung, non-Hodgkin lymphoma, and myeloma cells, with reported IC50 values ranging from 0.2 to 15 μM. medchemexpress.com Histone acetylation assays, such as assessing the level of acetylation on histone H3 lysine (B10760008) (K) 14, have been used to confirm the biochemical activity of this compound in cells and to determine treatment conditions where increased acetylation is apparent with minimal effects on cell viability. nih.gov Co-culture systems involving cancer cells and immune cells, such as NK92 cells, have been used to investigate the effects of this compound on cellular interactions and outcomes like pyroptosis. bmj.com
Table 1: In Vitro Enzyme Inhibition and Antiproliferation Data for this compound
| Assay Type | Target/Cell Line | Result (IC50) | Source |
| Enzyme Inhibition | HDAC1 | 63 nM | medchemexpress.comwikipedia.orgselleckchem.com |
| Enzyme Inhibition | HDAC2 | 570 nM | medchemexpress.comwikipedia.orgselleckchem.com |
| Enzyme Inhibition | HDAC3 | 550 nM | medchemexpress.comwikipedia.orgselleckchem.com |
| Enzyme Inhibition | Class 2 HDACs | No activity | medchemexpress.comwikipedia.org |
| Antiproliferation | Various cancer cell lines (Colon, Lung, NHL, Myeloma) | 0.2 - 15 μM | medchemexpress.com |
In Vivo Preclinical Animal Models
In vivo preclinical animal models have been crucial for evaluating the efficacy of this compound in a living system and understanding its effects on the tumor microenvironment. Murine xenograft models, using cell lines such as human lung A549a and colon HT29, have shown that this compound can substantially reduce tumor size. medchemexpress.com This tumor reduction was associated with increased histone acetylation and decreased HDAC enzyme activity in the tumors. medchemexpress.com Syngeneic models, including the colon26 and MC38 CRC models and the Hepa1-6-PD-L1R HCC model, have been utilized to study this compound's effects in immunocompetent settings. nih.govbmj.comresearchgate.net Studies in the colon26 syngeneic model demonstrated that this compound treatment inhibited tumor growth and influenced the tumor microenvironment, leading to an increase in CD4 and CD8 tumor-filtrating T lymphocytes. nih.gov Orthotopic immunocompetent HCC mouse models resistant to anti-PD-(L)1 treatment have been used to show that combining this compound with anti-PD-(L)1 therapy can reverse resistance and improve survival. bmj.comcareacross.com
Advanced Molecular Interaction and Epigenetic Assays
Advanced molecular interaction and epigenetic assays have provided deeper insights into how this compound interacts with its targets and modifies the epigenetic landscape. Chromatin immunoprecipitation sequencing (ChIP-seq) has been employed to investigate changes in chromatin accessibility and histone modifications. bmj.com Specifically, ChIP-seq has shown that this compound can enhance chromatin accessibility and H3K27 hyperacetylation of IFNγ-responsive genes, contributing to the stimulation of STAT1-driven antitumor immunity when combined with immune checkpoint blockade. bmj.compatsnap.com Single-cell multiomics, mentioned earlier, also provides insights into the chromatin landscape at a single-cell level, complementing transcriptomic data. bmj.com While techniques such as Molecular Dynamics Simulation, Surface Plasmon Resonance (SPR), and Mass Spectrometry are general methods for studying molecular interactions and are relevant in drug discovery, the provided search results primarily highlight their potential applications or list them as available services rather than detailing specific findings for this compound using these exact methods in academic research contexts. medchemexpress.com
Research Gaps and Future Directions in Cxd101 Investigation
Elucidating Comprehensive Mechanisms of Action in Diverse Biological Systems and Disease Contexts
While CXD101 is known to inhibit Class I HDACs, leading to increased histone acetylation wikipedia.orgmedchemexpress.com, a comprehensive understanding of its precise molecular and cellular mechanisms across a wide array of biological systems and specific disease contexts is still evolving. Preclinical studies in human and murine colorectal cancer (CRC) cell lines and syngeneic tumors have shown that this compound treatment induces significant changes in the expression of genes related to immune function, specifically antigen processing (AP) and natural killer (NK) cell-mediated cytotoxicity. researchgate.netnih.gov These studies indicate that this compound can influence the tumor microenvironment (TME), particularly impacting CD4 and CD8 tumor-infiltrating T lymphocytes. researchgate.netnih.gov Furthermore, this compound has been shown to upregulate the expression of MHC Class I and Class II genes, which is crucial for effective antigen presentation and subsequent cytotoxic T cell engagement and tumor cell killing. nih.govresearchgate.net In hepatocellular carcinoma (HCC) models, this compound has demonstrated the ability to resensitize tumors resistant to PD-L1 blockade by activating the IFNγ/STAT1 signaling pathway and promoting GSDME-mediated pyroptosis. bmj.com
Despite these findings, the full spectrum of downstream effects of Class I HDAC inhibition by this compound in various cancer types and non-malignant conditions where epigenetic dysregulation plays a role is not yet completely understood. Future research needs to delve deeper into the intricate signaling pathways, protein modifications beyond histones, and cellular processes modulated by this compound in different cellular and tissue environments. Elucidating these comprehensive mechanisms is crucial for identifying predictive biomarkers, understanding potential on-target and off-target effects, and rationally designing therapeutic strategies for diverse diseases. More in-depth characterization of the cellular and molecular mechanisms by which specific epigenomic reprogramming by this compound elicits antitumor immunity is instrumental for rational development and clinical translation. bmj.com
This compound exhibits potent inhibitory activity against HDAC1, HDAC2, and HDAC3. The half maximal inhibitory concentrations (IC50) for these enzymes have been reported:
| Enzyme | IC50 (nM) | Source |
| HDAC1 | 62-63 | wikipedia.orgmedchemexpress.com |
| HDAC2 | 570 | wikipedia.orgmedchemexpress.com |
| HDAC3 | 550 | wikipedia.orgmedchemexpress.com |
Note: this compound shows no activity against HDAC class II. wikipedia.orgmedchemexpress.com
Exploring Broader Immunomodulatory Effects and Novel Immune Pathways Unaffected by Current Research
This compound is recognized as an epigenetic immune-regulator capable of reactivating the immune system to enhance cancer cell recognition. cellerontherapeutics.comingenox.comingenox.comcellerontherapeutics.com Preclinical data supports its role in upregulating genes involved in antigen presentation and NK cell activity, as well as increasing CD4+ and CD8+ T-cell infiltration within the TME. cellerontherapeutics.comresearchgate.net While its interaction with immune checkpoint pathways, particularly in combination with inhibitors of PD-1 and PD-L1, has been a significant focus cellerontherapeutics.comingenox.comingenox.compatsnap.comnih.govcellerontherapeutics.comresearchgate.netnih.govresearchgate.netbmj.comcareacross.comresearchgate.net, the broader effects of this compound on the complex ecosystem of the immune system warrant further investigation.
Research gaps exist in fully exploring the impact of this compound on other immune cell populations beyond T cells and NK cells, such as myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and dendritic cells. Understanding how this compound influences the polarization and function of these cells could reveal novel avenues for therapeutic intervention. Furthermore, the potential of this compound to modulate less-explored immune pathways or induce systemic immune responses that contribute to long-term anti-tumor immunity requires in-depth analysis. Future studies should aim to comprehensively map the immunomodulatory landscape altered by this compound, potentially uncovering novel immune targets or synergistic combinations.
Investigating Preclinical Resistance Mechanisms to this compound Monotherapy and Combination Therapies
The development of resistance is a significant challenge in cancer therapy. While preclinical studies have provided a strong rationale for combining this compound with immune checkpoint inhibitors to overcome inherent resistance in certain tumor types like MSS CRC ingenox.compatsnap.comnih.govcellerontherapeutics.comresearchgate.net and acquired resistance in HCC bmj.comcareacross.com, the specific mechanisms by which cancer cells develop resistance to this compound as a monotherapy are not extensively detailed in the available research.
Future preclinical investigations should focus on identifying the molecular and cellular mechanisms that confer resistance to this compound monotherapy. This could involve studies using resistant cell lines, analyzing genetic and epigenetic alterations that emerge under this compound pressure, and investigating the role of the TME in mediating resistance. Additionally, a deeper understanding of the mechanisms of acquired resistance to this compound-based combination therapies is crucial. This includes exploring how tumors might evade the combined effects of this compound and immune checkpoint inhibitors over time, potentially through alterations in antigen presentation machinery, immune escape pathways, or changes in the suppressive TME. Identifying these mechanisms will be vital for developing strategies to prevent or overcome acquired resistance and improve the durability of response.
Preclinical Exploration of Novel Combination Partners Beyond Immune Checkpoint Inhibitors
The synergy between this compound and immune checkpoint inhibitors has been a primary focus of preclinical and clinical development. cellerontherapeutics.comingenox.comingenox.compatsnap.comnih.govcellerontherapeutics.comresearchgate.netnih.govresearchgate.netbmj.comcareacross.comresearchgate.net However, given the multifaceted role of HDACs in regulating gene expression and cellular processes, this compound may exhibit synergistic activity with a broader range of therapeutic agents.
A significant research gap lies in the preclinical exploration of novel combination partners for this compound beyond immune checkpoint inhibitors. This could include investigating combinations with other targeted therapies (e.g., inhibitors of signaling pathways frequently dysregulated in cancer), chemotherapy agents, epigenetic modifiers targeting different pathways (e.g., DNA methyltransferase inhibitors), or other immunotherapies (e.g., CAR T-cell therapy, cancer vaccines). Preclinical studies evaluating the efficacy and mechanistic basis of such novel combinations in various cancer models are essential to identify promising new therapeutic strategies and expand the potential applications of this compound.
Development and Utilization of Advanced Preclinical Models for this compound Research
Preclinical research on this compound has utilized various models, including human and murine cancer cell lines, syngeneic tumor models, and orthotopic mouse models. medchemexpress.comresearchgate.netnih.govresearchgate.netbmj.comcareacross.com While these models have provided valuable insights, the complexity of cancer biology and the tumor microenvironment necessitates the development and utilization of more advanced preclinical models to fully understand this compound's effects and address the existing research gaps.
Future directions should involve the increased use of sophisticated models such as patient-derived xenografts (PDXs) that better recapitulate the heterogeneity and TME of human tumors. ranchobiosciences.com Organoid models derived from patient tumors can also provide a valuable platform for studying this compound activity and resistance mechanisms ex vivo. Furthermore, the development and application of immunocompetent genetically engineered mouse models (GEMMs) that accurately reflect specific human cancer subtypes and their associated genetic alterations would be beneficial for evaluating this compound as monotherapy and in combination with other agents in a physiologically relevant immune setting. ranchobiosciences.comnews-medical.net Utilizing advanced techniques within these models, such as single-cell sequencing, spatial transcriptomics, and advanced imaging, will provide deeper insights into the cellular and molecular dynamics influenced by this compound and help bridge the gap between preclinical findings and clinical outcomes. bmj.comranchobiosciences.comnews-medical.net
Comparative Academic Analysis with Other Epigenetic Modulators
Distinguishing Features from Pan-HDAC Inhibitors (e.g., Vorinostat (B1683920), Belinostat (B1667918), Panobinostat (B1684620), Romidepsin (B612169), Entinostat)
Pan-HDAC inhibitors, such as vorinostat (SAHA), belinostat (PXD101), panobinostat (LBH-589), romidepsin (FK228), and entinostat (B1683978) (MS-275), are characterized by their inhibitory activity across multiple classes of HDAC enzymes. Vorinostat, a hydroxamic acid, is a pan-HDAC inhibitor of class I and II HDACs. hiv.govguidetopharmacology.org Belinostat is also a pan-HDAC inhibitor with a sulfonamide-hydroxamic acid structure, exhibiting nanomolar inhibition against HDAC I, II, and IV. frontiersin.org Panobinostat, a cinnamic hydroxamic acid, inhibits HDAC I, II, and IV and is reported to be more potent than vorinostat. frontiersin.org Romidepsin, a cyclodepsipeptide, is described as a selective inhibitor of class 1 and 2 HDAC enzymes, becoming active intracellularly via reduction of its disulfide bond. nih.gov Entinostat, a benzamide (B126), primarily inhibits class I HDACs (HDACs 1, 2, 3 & 8), with some selectivity for HDAC1. wikipedia.orgguidetopharmacology.org
In contrast to these broader-spectrum inhibitors, CXD101 is characterized as a class I-selective HDAC inhibitor. patsnap.commedchemexpress.com Pre-clinical studies indicate that this compound has no demonstrable activity against HDAC class II enzymes. patsnap.commedchemexpress.com This selective profile differentiates it from pan-HDAC inhibitors that target multiple HDAC classes. Furthermore, while some pan-HDAC inhibitors like entinostat are orally bioavailable, this compound is also an orally administered drug. nih.govnih.gov A notable difference highlighted in research is the half-life; the half-life of this compound (5–12 hours) is considerably shorter compared to that reported for entinostat (33–150 hours), which may have implications for accumulation and washout periods. medchemexpress.comnih.gov Chemically, this compound (also known as zabadinostat) is an ortho-aminoanilide or benzamide, which sequesters the Zn2+ ion required for deacetylation through its benzamide group, a mechanism distinct from the hydroxamic acid groups used by earlier pan-HDAC inhibitors like vorinostat, belinostat, and panobinostat. wikipedia.org
Unique Selectivity Profile of this compound and its Biological Implications in Research
This compound demonstrates potent and selective inhibitory activity against class I HDACs, specifically HDAC1, HDAC2, and HDAC3. medchemexpress.comaxonmedchem.com Research indicates IC50 values of 63 nM for HDAC1, 570 nM for HDAC2, and 550 nM for HDAC3. medchemexpress.comnih.govaxonmedchem.com Importantly, studies have shown no activity of this compound against class II HDACs. medchemexpress.com
This unique selectivity profile has several biological implications being explored in research. The differential roles of various HDAC classes in cellular processes and disease pathogenesis suggest that targeting specific classes might offer therapeutic advantages. For instance, aberrant recruitment of HDAC1, 2, or 3 by oncogenic fusion proteins has been implicated in the pathogenesis of acute myeloid leukemia (AML). medchemexpress.com By selectively inhibiting these class I HDACs, this compound may specifically interfere with such oncogenic mechanisms.
Preclinical studies have investigated the antiproliferative activity of this compound against various cancer cell lines, including colon, lung, non-Hodgkin lymphoma, and myeloma cell lines, showing IC50 values in the range of 0.2-15 μM. medchemexpress.com In murine xenograft models of lung and colon cancer, this compound treatment resulted in substantial tumor size reduction, which was associated with increased histone acetylation and decreased HDAC enzyme activity. medchemexpress.com
The selective inhibition of class I HDACs by this compound is hypothesized to potentially lead to a reduced incidence of certain toxicities associated with pan-HDAC inhibitors that also target class II HDACs. nih.gov Class II HDACs are known to have tissue specificity for organs like the heart, smooth muscle, brain, liver, and colon. nih.gov Therefore, a class I-selective inhibitor like this compound might offer a better safety profile while maintaining anti-tumor efficacy.
Comparative Research on Immunomodulatory Capabilities among HDAC Inhibitors
HDAC inhibitors are known to have immunomodulatory effects, influencing the tumor immune microenvironment and immune responses. researchgate.netresearchgate.netnih.gov Comparative research is exploring how the selective profile of this compound impacts its immunomodulatory capabilities compared to pan-HDAC inhibitors.
Studies suggest that HDAC inhibitors can enhance tumor immunogenicity and regulate the tumor microenvironment. nih.gov This can involve increasing the expression of immune-related molecules, leading to the accumulation of CD8+ T cells and potentially making tumor cells more recognizable by the immune system. frontiersin.orgnih.gov HDAC inhibitors have also been reported to alter cytokine profiles, which may enhance the immune response. frontiersin.org
Research specifically on this compound has shown its ability to affect immune-relevant gene expression, coinciding with changes in the tumor microenvironment, particularly in CD4+ and CD8+ tumor-infiltrating T lymphocytes. researchgate.netresearchgate.net This altered tumor microenvironment has been reflected in enhanced anti-tumor activity when this compound is combined with immune checkpoint inhibitors (ICIs) like anti-PD1 and anti-CTLA4 in preclinical models. researchgate.netresearchgate.netresearchgate.net this compound has been shown to induce the expression of molecules associated with antigen presentation, including MHC I, which can increase antigen presentation and potentially improve cytotoxic T cell-mediated tumor cell killing. researchgate.net
Comparative studies also suggest that different HDAC inhibitors can have varying effects on the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs). biorxiv.org Research indicates that inhibition of HDAC1-3, as achieved by this compound and MS-275 (entinostat), can reduce CCR2 expression and the immunosuppressive function of MDSCs. biorxiv.org This suggests a potential mechanism by which class I selective HDAC inhibitors can enhance anti-tumor immunity.
Furthermore, clinical observations from studies combining this compound with nivolumab (B1139203) (an anti-PD-1 antibody) in colorectal cancer have noted a potentially reduced incidence of immune-mediated colitis, a debilitating side effect sometimes seen with nivolumab. ingenox.com This observation points towards a possible anti-inflammatory role of this compound, which warrants further investigation in comparative studies with other HDAC inhibitors and their effects on immune-related adverse events. ingenox.com
The distinct selectivity of this compound for class I HDACs appears to translate into specific biological and immunomodulatory effects that differentiate it from pan-HDAC inhibitors. Continued research is crucial to fully elucidate these differences and their implications for therapeutic applications.
Q & A
Q. What is the molecular mechanism of CXD101 as a class I HDAC inhibitor?
this compound selectively inhibits HDAC1 (IC50 = 63 nM), HDAC2 (570 nM), and HDAC3 (550 nM) by binding to their catalytic sites, leading to increased histone acetylation and chromatin relaxation. This epigenetic modulation enhances transcriptional activation of genes critical for immune recognition, such as antigen-presenting genes (e.g., Cd74) and interferon-responsive genes (IRGs) . Methodologically, HDAC inhibition is validated via Western blot for acetylated histone H3/H4 and enzymatic activity assays using recombinant HDAC isoforms.
Q. Which preclinical models are used to evaluate this compound’s antitumor efficacy?
Murine hepatocellular carcinoma (HCC) models (e.g., Hepa1-6-PD-L1R and RIL-175-PD-1R) are standard for studying this compound. Tumor weight reduction, survival analysis (Kaplan-Meier curves with log-rank tests), and immune profiling (flow cytometry for CD45+/CD8+ T cells) are key endpoints . Orthotopic or subcutaneous tumor implantation in C57BL/6 mice, followed by oral this compound administration (e.g., 20 mg/kg for 5 days per cycle), is a typical protocol.
Advanced Research Questions
Q. How does this compound synergize with immune checkpoint blockade (ICB) to overcome therapeutic resistance?
this compound enhances ICB efficacy by increasing tumor immunogenicity and CD8+ T cell infiltration. In HCC models, combining this compound with anti-PD-L1 antibodies:
- Reduces tumor weight by 60–70% compared to monotherapy .
- Elevates IFNγ+ CD8+ T cells (2.5-fold increase) and central memory T cells (CD44+CCR7+CD62L+) .
- Mechanistically, this compound upregulates STAT1 phosphorylation and IRGs (e.g., Stat1, Cd74) via chromatin remodeling (ATAC-seq and ChIP-qPCR for H3K27ac) .
Q. How to resolve contradictions in this compound’s clinical efficacy between solid tumors and lymphomas?
Phase 2a trials show limited activity in solid tumors (0% objective response rate) but partial responses in Hodgkin/T-cell lymphomas (17% ORR). This discrepancy may stem from:
- Tumor microenvironment differences : Lymphomas exhibit higher HR23B expression (a putative biomarker) and immune cell accessibility .
- Dosing limitations : Solid tumors may require higher doses to penetrate stromal barriers, but toxicity (e.g., grade 3–4 neutropenia in 32% of patients) restricts escalation . Methodological recommendation: Use patient-derived xenografts (PDXs) to model pharmacokinetic-pharmacodynamic relationships across cancer types.
Q. What methodologies quantify this compound-induced chromatin remodeling in tumor cells?
- ATAC-seq : Identifies open chromatin regions (e.g., Cd74 enhancer) after this compound treatment .
- ChIP-seq/qPCR : Measures H3K27ac occupancy at IRG promoters (e.g., 3.5-fold increase at Stat1 loci post-treatment) .
- Nano-scale ChIP-seq : Resolves spatial chromatin changes in vivo, critical for validating epigenetic priming in combination therapies .
Q. How to assess this compound’s impact on myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment?
- RNA-seq/ATAC-seq integration : In M-MDSCs, this compound upregulates 115 genes (e.g., CCR2) linked to chromatin accessibility .
- Flow cytometry : Quantifies CCR2 surface expression (reduced by 40% post-treatment) and protease-dependent degradation (blocked by MG-132) .
- Functional assays : Transwell migration assays using CCL2 chemokine gradients to test MDSC recruitment capacity .
Key Methodological Recommendations
- For in vivo studies : Use hydrodynamic tail-vein injection (HDTVi) to model liver-specific HCC .
- For contradicting data : Apply Cox proportional hazards models to adjust for confounding variables (e.g., baseline HDAC expression) .
- For chromatin analysis : Pair ATAC-seq with STAT1-knockout models to isolate this compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
